

stereoisomers of 4,5-Dimethyloctane

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An In-depth Technical Guide to the Stereoisomers of **4,5-Dimethyloctane**

Introduction

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a fundamental concept in chemistry with profound implications in pharmacology and materials science. Molecules with the same chemical formula and connectivity but different spatial orientations, known as stereoisomers, can exhibit markedly different physical, chemical, and biological properties. This guide provides a detailed technical examination of **4,5-dimethyloctane**, a chiral alkane, as a model for understanding stereoisomerism.

4,5-Dimethyloctane (C₁₀H₂₂) is a saturated hydrocarbon featuring two chiral centers at the C4 and C5 positions.[1][2] The presence of these adjacent stereocenters gives rise to a set of four distinct stereoisomers.[2] For drug development professionals, understanding the unique properties and potential for stereospecific interactions of such molecules is critical, as different stereoisomers can have varied efficacy, metabolism, and toxicity profiles. This document outlines the stereochemical relationships, physicochemical properties, and relevant experimental methodologies for the synthesis and separation of the stereoisomers of **4,5-dimethyloctane**.

The Stereoisomers of 4,5-Dimethyloctane

The structure of **4,5-dimethyloctane** contains two stereogenic centers, which are the carbon atoms at positions 4 and 5. Each of these centers can exist in either an R (Rectus) or S (Sinister) configuration. According to the 2ⁿ rule, where 'n' is the number of chiral centers, a



maximum of 2^2 = 4 stereoisomers are possible. Since the molecule is not symmetrical across the C4-C5 bond, no meso compound exists, and all four stereoisomers are unique and chiral.

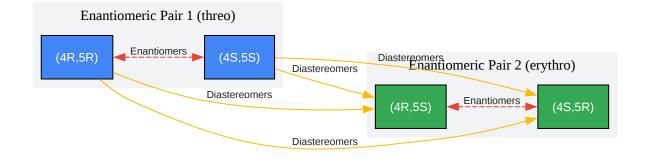
The four stereoisomers are:

- (4R,5R)-4,5-dimethyloctane
- (4S,5S)-**4,5-dimethyloctane**
- (4R,5S)-4,5-dimethyloctane
- (4S,5R)-4,5-dimethyloctane

These isomers exist as two pairs of enantiomers (non-superimposable mirror images). The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric (stereoisomers that are not mirror images).

- Enantiomeric Pair 1: (4R,5R) and (4S,5S)
- Enantiomeric Pair 2: (4R,5S) and (4S,5R)

The NIST Chemistry WebBook also refers to these isomers using older nomenclature, such as "threo" for the (R,R)/(S,S) pair and "erythro" or "meso" (in this context, referring to the (R,S)/(S,R) pair) to describe the relative stereochemistry.[3][4]



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Figure 1: Stereochemical relationships of **4,5-dimethyloctane** isomers.



Physicochemical Properties

While enantiomers possess identical physical properties such as boiling point, density, and refractive index in an achiral environment, they differ in their interaction with plane-polarized light (optical activity). Diastereomers, being different compounds, have distinct physical properties.

Specific experimental data for each pure stereoisomer of **4,5-dimethyloctane** is not extensively documented in public literature. The following table summarizes the available data for the mixture of isomers.

Property	Value	Source
Molecular Formula	C10H22	[1]
Molecular Weight	142.28 g/mol	[1][5]
CAS Number	15869-96-2	[1][6]
Boiling Point	162.2 °C (Predicted)	[5]
Density	0.74 g/cm³ (Predicted)	[5]
Kovats Retention Index	~942-948 (Standard non-polar column)	[5][7]

Note: The properties listed are for the compound without stereochemical specification and likely represent a mixture of isomers. It is expected that the boiling points and densities of the two diastereomeric pairs would be slightly different.

Experimental Protocols

The synthesis and separation of specific stereoisomers of **4,5-dimethyloctane** require stereoselective methods.

Conceptual Stereoselective Synthesis

A common strategy for synthesizing chiral alkanes involves the coupling of chiral building blocks. One plausible, though conceptual, route could involve a Corey-House synthesis, where



a chiral alkyl halide is coupled with a chiral lithium dialkylcuprate.

- Preparation of Chiral Precursors:
 - Synthesize (R)-2-bromobutane and (S)-2-bromobutane from commercially available (R)and (S)-2-butanol.
 - Prepare (R)- and (S)-lithium di(sec-butyl)cuprate from the corresponding chiral 2bromobutane.
- Stereospecific Coupling:
 - To synthesize (4R,5R)-4,5-dimethyloctane, (R)-lithium di(sec-butyl)cuprate would be reacted with (R)-2-bromobutane. This reaction proceeds with retention of configuration at the cuprate and inversion at the halide, making it complex for this specific target.
 - A more controlled approach would involve Grignard reagents and chiral auxiliaries to set the stereocenters before coupling and subsequent removal of functional groups.

Protocol for Stereoisomer Separation

Given a racemic or diastereomeric mixture of **4,5-dimethyloctane**, separation into individual stereoisomers is most effectively achieved using chiral chromatography. Chiral Gas Chromatography (GC) is well-suited for volatile compounds like alkanes.[8][9]

Objective: To separate the four stereoisomers of **4,5-dimethyloctane** from a mixture.

Principle: Chiral recognition is achieved when the enantiomers form transient diastereomeric complexes with a chiral stationary phase (CSP), typically a cyclodextrin derivative.[10][11] These complexes have different thermodynamic stabilities, leading to different retention times and thus separation.

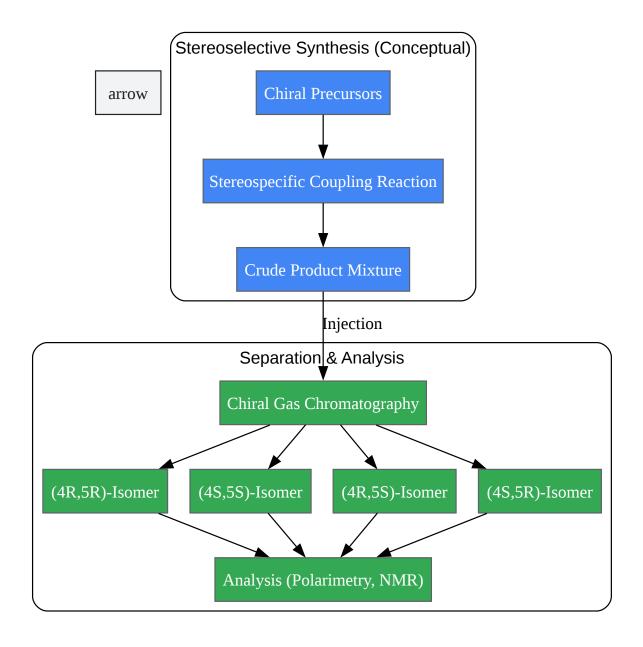
Methodology:

- Instrumentation:
 - Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).



- Autosampler for precise injection.
- Helium or Hydrogen as carrier gas.
- Chiral Capillary Column:
 - A column such as a Rt-βDEXsm or similar, coated with a derivatized β-cyclodextrin stationary phase, is suitable for separating chiral hydrocarbons.[10]
- · GC Conditions:
 - Injection Port Temp: 200 °C
 - Injection Volume: 1.0 μL (split ratio 50:1)
 - Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
 - Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 2 °C/min to 120 °C.
 - Detector Temp: 250 °C
- Sample Preparation:
 - Dissolve the 4,5-dimethyloctane isomer mixture in a volatile, non-polar solvent (e.g., hexane) to a concentration of ~1 mg/mL.
- Data Analysis:
 - The four stereoisomers will elute at different retention times. Peak identification would require the use of pure standards for each isomer, if available. Enantiomeric pairs will likely elute closely together.





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Figure 2: General experimental workflow for synthesis and separation.

Biological Significance and Stereospecificity

While **4,5-dimethyloctane** is not a known pharmacophore, its stereochemistry serves to illustrate a critical principle in drug development: stereospecificity. Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with



the various stereoisomers of a chiral molecule. One enantiomer may bind to a receptor with high affinity and elicit a desired therapeutic response, while its mirror image may be inactive or even cause adverse effects.

Branched-chain alkanes can be metabolized by certain microorganisms, such as the yeast Torulopsis gropengiesseri, through aerobic degradation pathways.[12][13] These pathways are initiated by alkane hydroxylase enzymes, which oxidize the alkane.[14] It is highly probable that these enzymatic processes are stereoselective, favoring the metabolism of one stereoisomer over another due to the chiral nature of the enzyme's active site.

The following diagram provides a conceptual illustration of how two enantiomers might interact differently with a chiral biological receptor.

Figure 3: Conceptual diagram of stereospecific receptor binding.

Conclusion

4,5-Dimethyloctane is a structurally simple alkane that provides a clear and effective model for the principles of stereoisomerism involving two adjacent chiral centers. The existence of two enantiomeric pairs and their diastereomeric relationships underscores the structural diversity that arises from stereochemistry. While specific data on the individual isomers are sparse, established analytical techniques, particularly chiral gas chromatography, provide a robust framework for their separation and analysis. For researchers and professionals in drug development, the principles illustrated by **4,5-dimethyloctane** are a crucial reminder of the need to consider and control stereochemistry at all stages of the discovery, development, and manufacturing processes to ensure safety and efficacy.

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